4-((2-((2-(环己基氨基)-2-氧代乙基)硫)-4-氧代喹唑啉-3(4H)-基)甲基)-N-环戊基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds of this nature are typically organic molecules with multiple functional groups. They often have potential applications in fields like medicinal chemistry, due to their complex structures and the ability to interact with various biological targets .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each introducing a new functional group or modifying an existing one. Common techniques might include nucleophilic substitution reactions, condensation reactions, or the use of protecting groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, amines can participate in acid-base reactions, while carbonyl groups can undergo addition reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental procedures .科学研究应用
合成技术
杂环化合物的环化方法
一项研究描述了酰化和随后的甲醇钠催化的环闭合以合成 3-甲基-2-苯基喹唑啉-4-硫酮,展示了与复杂喹唑啉衍生物合成相关的技术,可能适用于指定的化合物 (Hanusek 等人,2006)。
钯催化合成
另一种方法涉及在水中使用邻氨基苯甲酰胺和苯甲醇的钯催化多米诺反应合成 4-苯基喹唑啉酮,表明了构建类似喹唑啉化合物的潜在途径 (Hikawa 等人,2012)。
分子设计和应用
亚型选择性激动剂的设计
对环己基氨基恶唑啉衍生物的研究,包括用苯基烷基取代丙基的尝试,旨在开发 α(2) 肾上腺素受体的选择性激动剂。这项研究提供了对具有特定受体靶点的分子的设计的见解,这可能与指定化合物的结构考虑重叠 (Wong 等人,2000)。
抗癌潜力和酪氨酸激酶抑制
一项关于合成新型喹唑啉酮衍生物的研究证明了对各种癌细胞系具有有效的细胞毒活性,以及对 VEGFR-2 和 EGFR 酪氨酸激酶的显着抑制活性。这些发现突出了喹唑啉酮衍生物在癌症治疗中的治疗潜力 (Riadi 等人,2021)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S/c34-26(30-22-8-2-1-3-9-22)19-37-29-32-25-13-7-6-12-24(25)28(36)33(29)18-20-14-16-21(17-15-20)27(35)31-23-10-4-5-11-23/h6-7,12-17,22-23H,1-5,8-11,18-19H2,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWXFFIPDDQPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。